
Kuwanon G
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Overview
Description
Kuwanon G is a flavonoid compound derived from the mulberry tree (Morus alba L)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.
Preparation Methods
Kuwanon G can be synthesized through various routes. One common method involves the extraction from the root bark of the mulberry tree using solvents like ethyl acetate. The ethyl acetate fraction is particularly rich in this compound and H . The synthetic route typically involves the cycloaddition of chalcones and dehydroprenylphenol dienes under specific reaction conditions . Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound.
Chemical Reactions Analysis
Kuwanon G undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the activity of enzymes such as tyrosinase through competitive inhibition . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kuwanon G has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and synthetic challenges . In biology and medicine, this compound exhibits anti-inflammatory, anti-allergic, and anti-cancer properties . It has been shown to preserve the integrity of the gut epithelial barrier and reduce oxidative damage in cells . Additionally, this compound is being explored for its potential use in the treatment of hypertension by modulating the renin–angiotensin system .
Mechanism of Action
The mechanism of action of kuwanon G involves the inhibition of specific signaling pathways. It blocks the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear transcription factor-κB (NF-κB) pathways in keratinocytes, reducing the production of pro-inflammatory cytokines . In mast cells, this compound inhibits the release of histamine and leukotriene C4 by suppressing the activation of 5-lipoxygenase . These actions contribute to its anti-inflammatory and anti-allergic effects.
Comparison with Similar Compounds
Kuwanon G is often compared with other flavonoids such as mulberrofuran G and albanol B. While all these compounds exhibit anti-inflammatory and anti-tyrosinase properties, this compound is unique in its ability to modulate the renin–angiotensin system and preserve gut epithelial barrier integrity . Similar compounds include morusin, which also has anti-inflammatory properties .
Biological Activity
Kuwanon G, a flavonoid derived from the root bark of Morus alba, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.
This compound is characterized by its unique structure, which includes a prenylated flavonoid moiety. Its biological activities are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : this compound enhances cellular resistance against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. It has been shown to decrease malondialdehyde (MDA) levels and increase the SOD/MDA ratio in human epithelial colorectal adenocarcinoma (Caco-2) cells exposed to lipopolysaccharides (LPS) .
- Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in HaCaT keratinocytes. This effect is mediated through the downregulation of STAT1 and NF-κB signaling pathways .
2.1 Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects in various studies:
- In vitro studies demonstrated that this compound significantly reduced TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes .
- The compound also inhibited histamine release and 5-lipoxygenase activation in mast cells, indicating potential therapeutic benefits for allergic diseases .
2.2 Antioxidant Activity
Research indicates that this compound enhances the antioxidant capacity of cells:
- In Caco-2 cells, this compound treatment improved cell viability and strengthened the gut epithelial barrier integrity under oxidative stress conditions induced by LPS .
- The compound decreased ROS production and increased the expression of intercellular junction proteins, contributing to barrier function .
2.3 Antibacterial Activity
This compound exhibits significant antibacterial properties:
- The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans was determined to be 8.0 μg/ml, with complete inactivation observed at 20 μg/ml within one minute .
- It also showed effectiveness against other cariogenic bacteria such as Streptococcus sobrinus and Porphyromonas gingivalis, suggesting its potential use in dental applications .
2.4 Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- This compound demonstrated cytotoxic effects on gastric cancer cells when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanistic studies revealed that this compound induces apoptosis through endoplasmic reticulum stress pathways .
3. Structure-Activity Relationship
The structure-activity relationship (SAR) studies have provided insights into the efficacy of this compound:
- Kinetic analyses indicated that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 67.6 µM, highlighting its potential as a natural tyrosinase inhibitor for cosmetic applications .
- Molecular docking studies suggest that specific structural features, including the resorcinol moiety, play a crucial role in its biological activity .
4. Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXYONGBIXGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-19-5 |
Source
|
Record name | Albanin F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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